

A Comprehensive Technical Guide to the Physicochemical Properties of Flunoxaprofen

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Compound of Interest

Compound Name: *Flunoxaprofen*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Flunoxaprofen**, a chiral non-steroidal anti-inflammatory drug (NSAID). The information presented is intended to support research, drug development, and formulation activities by offering detailed data, experimental methodologies, and a clear understanding of its mechanism of action.

Introduction

Flunoxaprofen, also known by the trade name Priaxim, is a non-steroidal anti-inflammatory drug belonging to the arylpropionic acid class.^[1] Structurally, it is a two-ring heterocyclic compound derived from benzoxazole.^[2] Although it demonstrated efficacy in treating osteoarthritis and rheumatoid arthritis, its clinical use was discontinued due to concerns about potential hepatotoxicity.^{[2][3][4]} As an NSAID, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.^{[3][5]} The S-enantiomer is the pharmacologically active form of the drug.^[2]

Chemical Structure and Identifiers

Flunoxaprofen is chemically designated as (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid.^{[2][3]}

Table 1: Chemical Identifiers for **Flunoxaprofen**

Identifier	Value
IUPAC Name	(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid[2][3]
CAS Number	66934-18-7[1][2][4][6]
Molecular Formula	C ₁₆ H ₁₂ FNO ₃ [1][2][3][4][6]
SMILES	C--INVALID-LINK--C(=O)O[2][3][6]
InChI	InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1[2][3][6]
InChIKey	ARPYQKTVRGFPIS-VIFPVBQESA-N[2][3]
Synonyms	Priaxim, RV-12424, (S)-(+)-Flunoxaprofen[1][3][4]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for formulation development, influencing its solubility, stability, and bioavailability.[7][8][9]

Table 2: Core Physicochemical Properties of **Flunoxaprofen**

Property	Value	Source(s)
Molecular Weight	285.27 g/mol	[1][3]
Appearance	Off-white crystalline solid	[1][10]
Melting Point	162-164 °C	[1][4][6]
Density	1.334 g/cm ³	[4]
Boiling Point	419.4 °C at 760 mmHg	[4]
Flash Point	207.5 °C	[4]

Table 3: Solubility and Partitioning Characteristics of **Flunoxaprofen**

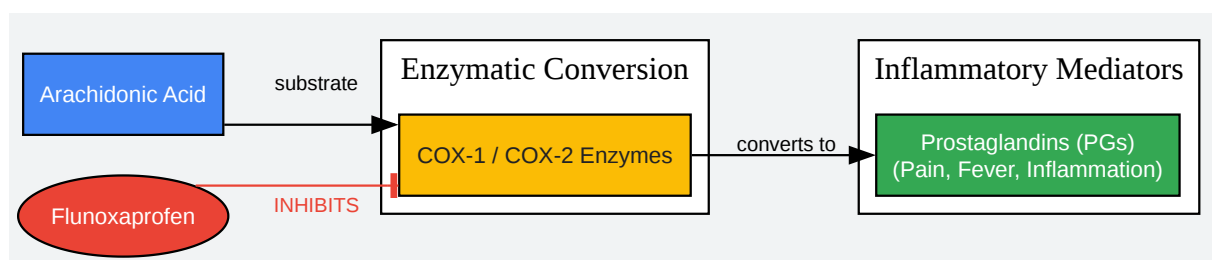
Property	Value / Description	Source(s)
Water Solubility	Limited water-solubility.[2] The propanoic acid group allows for moderate solubility in water, enhanced by hydrogen bonding.[10]	[2][10]
Organic Solvent Solubility	Exhibits good solubility in organic solvents like ethanol and methanol.[10] Crystals can be formed from acetone-water or acetic acid.[1]	[1][10]
LogP (XLogP3)	3.822	[4]
Polar Surface Area (PSA)	63.3 Å²	[3][4]

Table 4: Spectroscopic and Other Properties of **Flunoxaprofen**

Property	Value	Source(s)
Refractive Index	1.617	[4]
Optical Rotation [α] _{D²⁰}	+50° (c = 2% in DMF)	[1][4]

Mechanism of Action: COX Inhibition Pathway

Flunoxaprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[3][5] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules in inflammation and pain pathways.[3][11] By blocking this conversion, **Flunoxaprofen** reduces the production of pro-inflammatory prostaglandins.[3][12]



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Caption: Mechanism of action of **Flunoxaprofen** via inhibition of COX enzymes.

Experimental Protocols

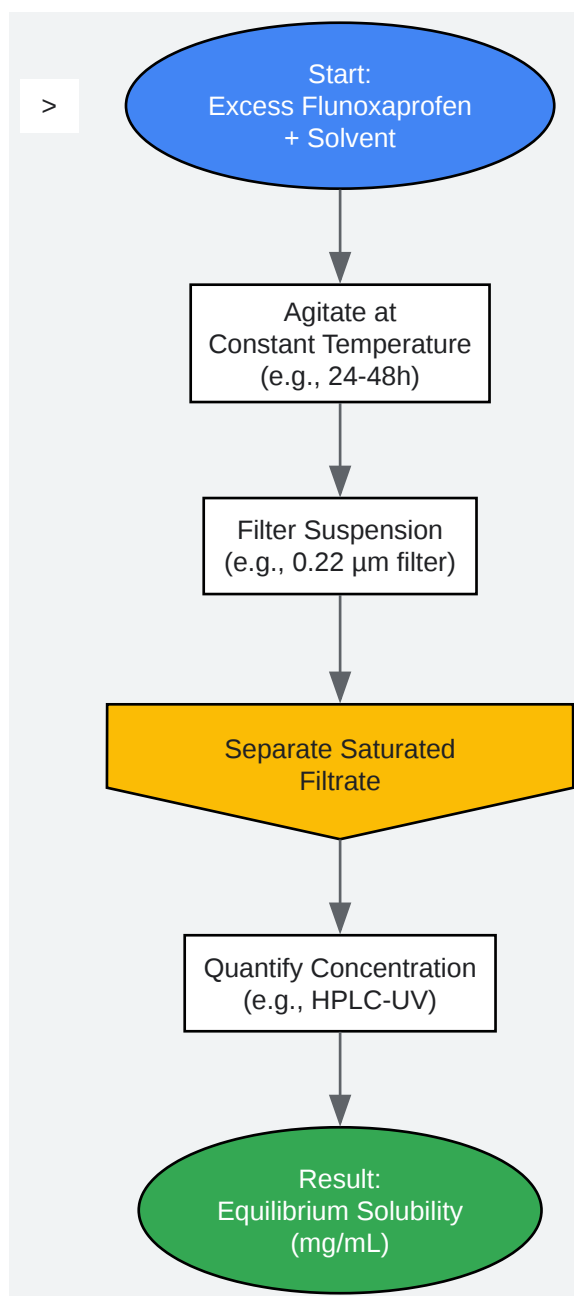
Detailed experimental protocols for determining the physicochemical properties of a specific API like **Flunoxaprofen** are often proprietary. However, standard methodologies are widely used in the pharmaceutical industry for these characterizations.^{[7][9]}

The melting point is a crucial indicator of purity and is typically determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.

- Methodology (DSC):
 - A small, accurately weighed sample (1-5 mg) of **Flunoxaprofen** is placed into an aluminum DSC pan.
 - The pan is hermetically sealed and placed in the DSC cell alongside an empty reference pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
 - The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Aqueous and solvent solubility are fundamental properties impacting drug dissolution and bioavailability.^[13]

- Methodology (Equilibrium Shake-Flask Method):
 - An excess amount of solid **Flunoxaprofen** is added to a known volume of the solvent (e.g., purified water, phosphate buffer pH 7.4, ethanol) in a sealed vial.
 - The suspension is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.
 - The concentration of **Flunoxaprofen** in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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Caption: General experimental workflow for determining equilibrium solubility.

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity, which influences its absorption and distribution.

- Methodology (Shake-Flask Method):

- A solution of **Flunoxaprofen** of known concentration is prepared in either n-octanol or water.
- Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask.
- A small volume of the **Flunoxaprofen** stock solution is added.
- The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.
- The concentration of **Flunoxaprofen** in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

Flunoxaprofen is a well-characterized NSAID with defined physicochemical properties. Its crystalline nature, melting point of 162-164 °C, and high lipophilicity (XLogP3 ≈ 3.82) are key characteristics. The limited aqueous solubility is a critical factor for consideration in formulation development, often requiring strategies such as salt formation to enhance dissolution.[2] Its established mechanism of action as a COX inhibitor provides a clear basis for its pharmacological activity. The data and methodologies presented in this guide offer a solid foundation for professionals engaged in the research and development of related chemical entities.

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